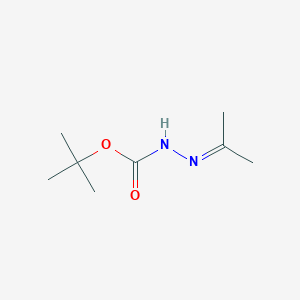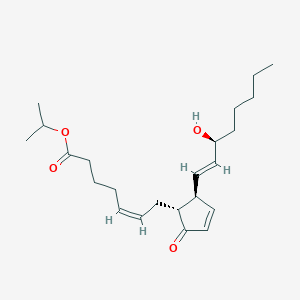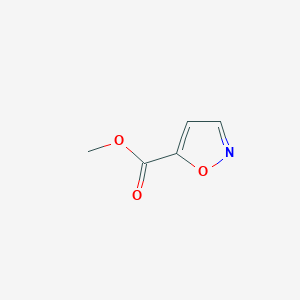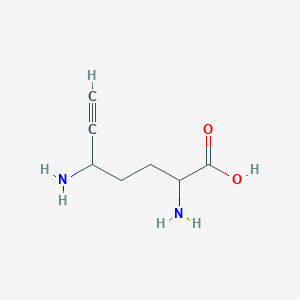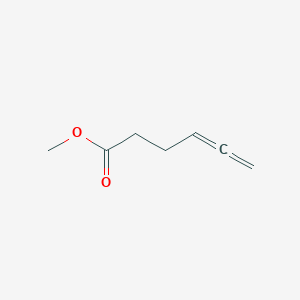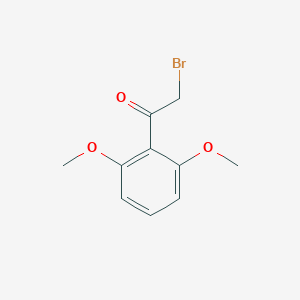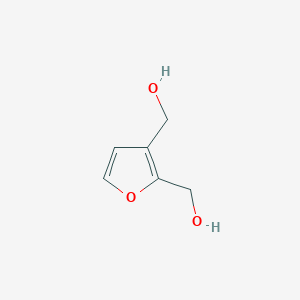
2,3-Bis(hydroxymethyl)furan
Übersicht
Beschreibung
2,5-Bis(hydroxymethyl)furan (BHMF) is a furan derivative that carries two hydroxymethyl substituents at the 2- and 5-positions . It is a versatile building block for the production of drugs, polymers, crown ethers, bioactive compounds, and value-added intermediates .
Synthesis Analysis
BHMF can be obtained by the hydrogenation of 5-hydroxymethylfurfural (HMF) at room temperature and atmospheric pressure in the presence of a Pt/CeO2-ZrO2 catalytic system . Another method involves the production of BHMF derivatives from furfural derivatives via hydroxymethylation .Molecular Structure Analysis
The molecular structure of BHMF was identified by GC-MS and further analyzed by NMR . X-ray diffraction (XRD) analysis was also performed .Chemical Reactions Analysis
The chemical reactions involving BHMF are complex and involve several steps. For example, in one study, a molecule of aldehyde acted as a hydride donor while a second aldehyde was the acceptor, resulting in a carboxylic acid salt, i.e., 5-hydroxymethylfuranoic acid (HMFA), and an alcohol (BHMF) forming simultaneously as products .Wissenschaftliche Forschungsanwendungen
Monomer for Polyester Production
BHMF is an important monomer of polyester . Its oxygen-containing rigid ring structure and symmetrical diol functional group establish it as an alternative to petroleum-based monomer with unique advantages for the production of degradable bio-based polyester materials .
Catalyst for Hydrogenation Processes
BHMF can be derived from the hydrogenation of biomass-based 5-hydroxymethylfurfural (HMF). The catalytic transfer hydrogenation (CTH) process, using isopropanol as the hydrogen source and Ru/Co 3 O 4 as the catalyst, has been studied. The Ru/Co 3 O 4 catalyst displayed a high catalytic efficiency, and a BHMF yield of up to 82% was obtained at 190 °C in 6 h .
Chemical Intermediate and Fuel Precursor
As a widely used chemical intermediate and fuel precursor, BHMF has unique advantages in improving the performance of traditional polyesters and synthesizing new biodegradable bio-based polyesters .
Synthesis of Fine Chemicals and Artificial Receptors
BHMF has been widely applied in the synthesis of fine chemicals and artificial receptors, like pharmaceuticals, ethers, ketones, artificial fibers, resins, and so on .
Synthesis of Heat Insulating Material
BHMF is a monomer for the synthesis of heat insulating material .
Synthesis of Shape Memory and Self-Healing Polymers
BHMF is a promising diol that can be used either directly for the synthesis of shape memory and self-healing polymers or for the synthesis of 1,6-hexanediol, which is also an important polymer precursor .
Wirkmechanismus
Target of Action
2,5-Bis(hydroxymethyl)furan (BHMF) is a significant biomass-derived platform chemical . It is a crucial monomer for various industrially important polymerization and etherification processes . It is structurally similar to furandicarboxylic acid (FDCA), which is used for the synthesis of polyethylene furanoate (PEF) .
Mode of Action
The polymerization methods have been shown to be successful, with values up to 14,000 g mol−1 .
Biochemical Pathways
BHMF can be prepared from inexpensive and renewable carbohydrates through catalytic conversion and selective hydrogenation . It is obtained in high yield from renewable resources such as fructose and hydroxymethylfurfural (HMF) . The compound can be converted into 2,5-bis(hydroxymethyl)furan (BHF) via selective hydrogenation of the carbonyl group on HMF .
Result of Action
The result of BHMF’s action is the production of biobased polyesters . These polyesters are hydrophilic, as confirmed by contact angles determined to be in the region from 63 to 73° . The degree of crystallinity of compression molded discs was found to be in the range from 13 to 27% . The synthesized BHMF-based polyesters have a biodegradable character over time .
Action Environment
The action of BHMF is influenced by environmental factors such as temperature and pressure. For instance, under optimized conditions of 373 K, 3 MPa H2, and 1 h reaction time, a BHMF yield exceeding 99% was achieved . The sustainability of both synthesis routes was analyzed based on atom economy (AE), reaction mass efficiency (RME), E-factor, and EcoScale .
Safety and Hazards
Zukünftige Richtungen
BHMF is a promising compound with numerous applications as a monomer for bio-materials and fuels . The development of efficient “green” catalytic technologies for the processing of bioavailable compounds, namely, the synthesis of catalysts and the selection of optimal process conditions, is a key area of future research .
Eigenschaften
IUPAC Name |
[2-(hydroxymethyl)furan-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-3-5-1-2-9-6(5)4-8/h1-2,7-8H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGYZZRPOIMNHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




